Field: Cosmetology
Method: The dye is applied topically to the hair.
Results: Studies indicate that percutaneous penetration occurs with hair dye use, with less absorbed in hairdressers.
Field: Electrochemistry
Application: HC Blue no.
Results: The results would depend on the specific experiment.
Field: Biochemistry
Method: In gel electrophoresis, proteins are separated based on their size and charge.
Results: The dye binds to proteins, allowing them to be seen and measured.
Field: Pharmacology
Application: HC Blue no. .
Method: The specifics of the method would depend on the particular study, but generally, the dye would be administered to a model organism and its effects would be observed
Field: Printing and Photography
Application: HC Blue no. Diazo papers are used as a blank for printing as well as for developing blueprints.
Field: Pharmaceutical and Dye Manufacturing
Method: The specifics of the method would depend on the particular pharmaceutical or dye being produced.
Results: The results would depend on the specific product being manufactured.
Field: Food Industry
Results: The results would depend on the specific food product.
Field: Cosmetics
Results: In addition to providing color, studies have shown that HC Blue no.
HC Blue No. 2, also known as 2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol), is a synthetic organic compound primarily used as a dye in semi-permanent hair coloring products. It is characterized by its dark blue to dark brown microcrystalline appearance and has a molecular formula of C₁₂H₁₉N₃O₅, with a molecular weight of 285 g/mol. The compound is soluble in water, ethanol, methanol, and acetone, and has a melting point ranging from 93 to 104 °C depending on its purity .
As mentioned earlier, HC Blue No. 2 acts as a direct dye in hair coloring. It deposits onto the hair shaft through physical interactions without any chemical reactions involved []. The color observed is due to the molecule's ability to absorb specific wavelengths of light, reflecting the blue color we perceive.
The commercial production of HC Blue No. 2 typically follows these steps:
HC Blue No. 2 is predominantly used in semi-permanent hair dyes, where it contributes to the coloration process by adhering to the hair surface. The typical concentration of HC Blue No. 2 in these formulations ranges from 1.6% to 2% . Its application is generally safe, as studies have shown no significant irritation or sensitization reactions when used according to guidelines .
Several compounds share structural similarities or functional characteristics with HC Blue No. 2:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
HC Blue No. 1 | Similar amine and nitro groups | Used primarily as a hair dye; different color shade |
Direct Black 22 | Nitrated aromatic amine | Used in textile dyeing; different application area |
Basic Blue 7 | Aromatic amine structure | Commonly used as a biological stain |
N,N-Diethyl-p-phenylenediamine | Similar amine functionality | Used in various dye applications; different reactivity |
HC Blue No. 2's uniqueness lies in its specific use in semi-permanent hair dyes and its distinct chemical structure that affects its biological activity and safety profile compared to other similar compounds.
Irritant